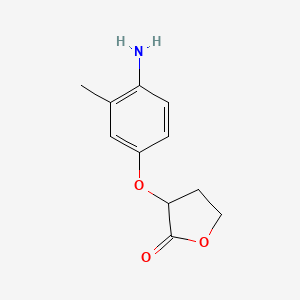
3-(3-Bromoisoxazol-5-yl)propanamide
Overview
Description
3-(3-Bromoisoxazol-5-yl)propanamide is a chemical compound with the molecular formula C6H7BrN2O2 . It is a compound of interest in the field of chemistry due to its potential applications .
Molecular Structure Analysis
The molecular structure of 3-(3-Bromoisoxazol-5-yl)propanamide consists of a bromoisoxazole ring attached to a propanamide group . The molecular weight of this compound is 219.04 g/mol.Chemical Reactions Analysis
Specific chemical reactions involving 3-(3-Bromoisoxazol-5-yl)propanamide are not mentioned in the search results .Physical And Chemical Properties Analysis
3-(3-Bromoisoxazol-5-yl)propanamide has a molecular weight of 219.04 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Herbicidal Activity
Research indicates the utility of bromoisoxazole derivatives in the development of herbicidal agents. Studies involving compounds synthesized using bromine as a cyclic reagent, including structures similar to 3-(3-Bromoisoxazol-5-yl)propanamide, have shown effective herbicidal activity. These findings are significant for the agricultural sector, offering potential new herbicides with specific action mechanisms (Liu et al., 2008; Liu et al., 2007).
Toxicity Assessment
Another important application is in the assessment of toxicity. A study evaluated the toxicity of 3-oxobutanamide derivatives, closely related to 3-(3-Bromoisoxazol-5-yl)propanamide, on human lymphocytes and mitochondria. This research provides insights into the safety profile of such compounds, which is crucial for their further application in various fields (N. Razzaghi-Asl et al., 2017).
Photodynamic Therapy
The development of photosensitizers for photodynamic therapy represents another application area. Compounds with bromoisoxazole moieties have been investigated for their potential in treating cancer through photodynamic therapy. Their ability to generate singlet oxygen and possess good fluorescence properties underscores their applicability in medical research, particularly in developing treatments for cancer (M. Pişkin et al., 2020).
Chemical Synthesis
The role of bromoisoxazole derivatives extends to chemical synthesis, where they are used as intermediates in the production of complex molecules. For example, a study explored the ring-opening cyclization reactions involving 2-bromo-propanamides, demonstrating the utility of such compounds in accessing functionalized oxazolines. This is crucial for the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yicheng He et al., 2020).
Insecticidal Activity
Furthermore, bromoisoxazole derivatives are investigated for their insecticidal properties. The structure-activity relationship (SAR) studies of anthranilic diamide analogs containing bromoisoxazole groups have revealed their potential as insecticides. Such research is pivotal for developing new, more effective pest control agents (Qi Liu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromo-1,2-oxazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBGZNEHSVFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)
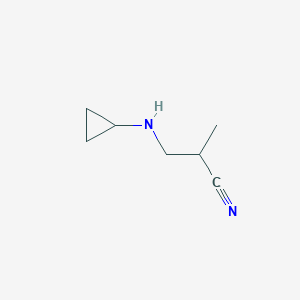
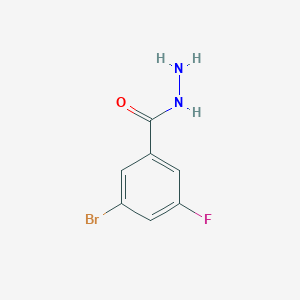
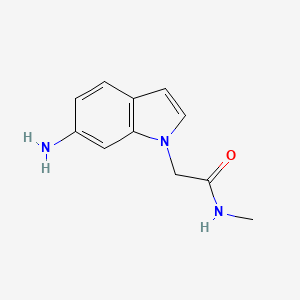
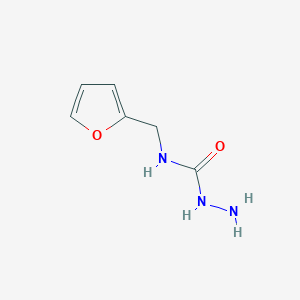
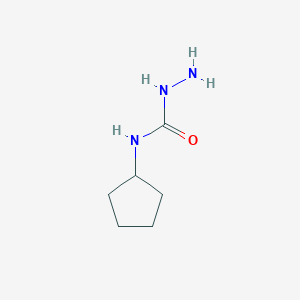


![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)
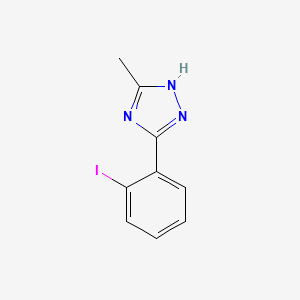
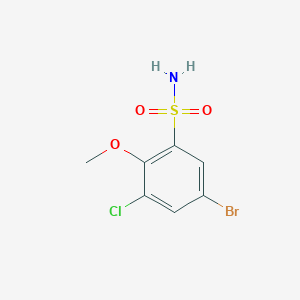
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
